3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one
Description
3,3-Dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one is a nortropane-derived compound featuring a bicyclic 8-azabicyclo[3.2.1]octane core. Key structural elements include:
This compound’s stereochemistry ((1R,5S)) is critical for conformational stability and target engagement.
Properties
IUPAC Name |
3,3-dimethyl-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOS/c1-14(2,3)9-13(16)15-10-5-6-11(15)8-12(7-10)17-4/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRYNOPFLGPFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1C2CCC1CC(C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one can be approached through several synthetic routes. One common method involves the reaction of a suitable azabicyclo[3.2.1]octane derivative with a 3,3-dimethylbutanone moiety under specific reaction conditions. Catalysts such as palladium on carbon and reducing agents like hydrogen gas are often employed in these reactions to facilitate the formation of the desired compound. Reaction temperatures typically range between 60°C and 100°C, with reaction times varying from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic strategies but scaled up for higher yield and efficiency. Techniques such as continuous flow chemistry and the use of large-scale reactors ensure the consistent production of high-purity this compound. Rigorous quality control measures, including chromatography and spectroscopy, are employed to verify the compound's purity and structure.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo various chemical reactions, including:
Reduction: : Hydrogenation reactions using catalysts like palladium or platinum can reduce the carbonyl group to an alcohol.
Substitution: : Nucleophilic substitution reactions can be performed on the azabicyclo[3.2.1]octane moiety, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium at room temperature.
Reduction: : Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: : Nucleophiles such as alkyl halides or amines under reflux conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones from the methylthio group.
Reduction: : Corresponding alcohol from the reduction of the carbonyl group.
Substitution: : Various substituted azabicyclo[3.2.1]octane derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[32
Chemistry: : Utilized as a building block for synthesizing more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: : Explored for its therapeutic potential in targeting specific receptors or enzymes within the human body.
Industry: : Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets within a biological system. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The unique structure of the azabicyclo[3.2.1]octane moiety plays a crucial role in its binding affinity and specificity. Molecular pathways involved include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Key Findings :
- Bulky acyl groups (e.g., 3,3-dimethylbutanoyl) may improve metabolic stability compared to smaller substituents like methyl .
- Electrophilic groups (e.g., sulfonamide in ) enable covalent binding, while carboxylic acids (e.g., tropifexor) facilitate ionic interactions .
Substituent Analysis at the 3-Position
The 3-position modulates electronic and steric properties, affecting target affinity.
Biological Activity
3,3-Dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one, a complex organic compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a methylthio group and a ketone functional group. Its molecular formula is and it has a molecular weight of approximately 235.37 g/mol. The stereochemistry is defined by the (1R,5S) configuration, which may influence its biological interactions.
Receptor Interaction
Research indicates that this compound may interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It has been suggested that the bicyclic structure allows for effective binding to muscarinic acetylcholine receptors, which play critical roles in cognitive function and memory.
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties. This activity could be linked to its ability to scavenge free radicals and reduce oxidative stress in cellular models.
Neuroprotective Effects
The compound has shown promise in neuroprotection through modulation of inflammatory pathways. It may inhibit the activation of nuclear factor kappa B (NF-κB), thereby reducing the expression of pro-inflammatory cytokines in neuronal cells.
In Vivo Studies
In animal models, administration of this compound has resulted in significant improvements in cognitive functions as measured by behavioral tests such as the Morris water maze. These findings suggest potential applications in treating neurodegenerative diseases.
Case Studies
- Cognitive Enhancement : A study involving aged rats demonstrated that treatment with the compound improved spatial learning and memory retention compared to control groups.
- Inflammation Reduction : In models of induced neuroinflammation, the compound significantly reduced markers such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane core in this compound?
The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via Diels-Alder reactions or radical cyclization . For example, radical cyclization of bromoethyl-substituted azetidin-2-ones using n-tributyltin hydride and AIBN yields bicyclic structures with high diastereocontrol (>99%) . Alternative methods include BF₃·Et₂O-promoted Diels-Alder additions to generate stereoselective intermediates . Key steps involve optimizing solvent systems (e.g., toluene) and catalysts to enhance regioselectivity.
Q. How is stereochemical integrity maintained during synthesis, particularly for the (1R,5S) configuration?
Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis . For instance, rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeletons enforce spatial constraints that reduce racemization . X-ray crystallography (e.g., in ) validates stereochemistry post-synthesis. Chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃) can confirm enantiopurity .
Q. What characterization techniques are critical for verifying the structure of this compound?
- NMR spectroscopy : Assigns stereochemistry and detects substituents (e.g., methylthio group at C3).
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute configuration, as demonstrated for fluorophenyl derivatives .
- HPLC purity analysis : Ensures >95% purity, critical for biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., methylthio substitution) impact biological activity in transporter assays?
The methylthio group at C3 enhances lipophilicity, potentially improving blood-brain barrier penetration. In SAR studies, 8-substituted derivatives show stereoselective binding to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For example, rigid ethylidenyl analogs exhibit 10–50 nM affinity for DAT, while bulkier substituents reduce activity . Functional assays (e.g., electrophysiology in myenteric neurons) reveal partial agonism/antagonism profiles .
Q. What methodologies resolve contradictions in SAR data for bicyclic compounds targeting monoamine transporters?
Contradictions arise from divergent substituent effects on uptake inhibition vs. binding affinity. To address this:
- Use radioligand displacement assays (³H-labeled antagonists) to measure binding.
- Pair with synaptosomal uptake assays (³H-dopamine/serotonin) to assess functional inhibition .
- Computational docking (e.g., AutoDock Vina) identifies steric clashes or favorable interactions in transporter binding pockets .
Q. How can in vivo efficacy be predicted for this compound, given its in vitro transporter activity?
- Pharmacokinetic profiling : Measure logP (octanol-water) to predict CNS penetration. Methylthio groups improve logP by ~0.5 units .
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated oxidation.
- Rodent behavioral models : Test locomotor activity (open field) or conditioned place preference for addiction-related effects .
Data Analysis and Optimization
Q. What strategies optimize synthetic yields for large-scale production of the bicyclic core?
- Solvent optimization : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) for faster cyclization .
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes .
Q. How do stereochemical variations (e.g., endo vs. exo isomers) influence target engagement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
